molecular formula C6H6Cl2N2 B3281230 4-Chloro-5-(chloromethyl)-2-methylpyrimidine CAS No. 731766-78-2

4-Chloro-5-(chloromethyl)-2-methylpyrimidine

Cat. No.: B3281230
CAS No.: 731766-78-2
M. Wt: 177.03 g/mol
InChI Key: FFSKVCGMGWSSIV-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of organic chemistry. google.com Its derivatives are ubiquitous in nature, most notably as the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). google.combldpharm.com Beyond their biological roles, pyrimidine scaffolds are integral to a vast array of synthetic compounds, including a multitude of pharmaceuticals. rsc.orgthieme.de

In contemporary organic synthesis, the pyrimidine ring is prized for its versatile reactivity and its ability to serve as a foundation for constructing complex molecular architectures. The π-deficient nature of the ring, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution reactions, particularly at the 2, 4, and 6 positions. chemsrc.commdpi.com Conversely, electrophilic substitution is more challenging and typically occurs at the 5-position. bldpharm.com This predictable reactivity allows chemists to selectively functionalize the pyrimidine core.

Common synthetic routes to the pyrimidine ring, such as the Biginelli reaction or the condensation of β-dicarbonyl compounds with amidines, are well-established, providing reliable access to a wide range of derivatives. bldpharm.comchemsrc.com These derivatives are crucial intermediates in the development of new drugs, agrochemicals, and functional materials. nih.gov The ability of the pyrimidine scaffold to form hydrogen bonds and engage in various biological interactions has solidified its importance, with approximately 50% of new chemical entities in clinical trials featuring pyrimidine-fused structures. researchgate.netchemsrc.com

Structural Features of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine and its Relevance in Halogenated Pyrimidine Chemistry

This compound is a multi-functionalized heterocyclic compound whose synthetic utility stems directly from its distinct structural features. While detailed research literature focusing exclusively on this specific molecule is limited, its reactivity can be reliably inferred from the well-established principles of halogenated pyrimidine chemistry.

The molecule possesses two different types of chlorine substituents, each with characteristic reactivity:

A chloro group at the 4-position: This chlorine atom is attached directly to the electron-deficient pyrimidine ring. It is activated towards nucleophilic aromatic substitution (SNAr), making it a prime site for displacement by a wide range of nucleophiles such as amines, alcohols, and thiols. rsc.org The reactivity of halogens on the pyrimidine ring often follows the order of position 4 > position 6 > position 2. rsc.org

A chloromethyl group at the 5-position: This group behaves as a reactive benzylic-type halide. The chlorine atom is readily displaced by nucleophiles via standard SN2 or SN1 mechanisms. This functionality is analogous to that of 5-(chloromethyl)furfural, another versatile bio-based building block where the chloromethyl group serves as a key reaction site. nih.govchemicalbook.com

This dual reactivity makes this compound a highly valuable and versatile intermediate in multi-step synthesis. It allows for selective and sequential reactions, where one chlorine atom can be substituted under one set of conditions while the other remains intact for a subsequent transformation. Halogenated pyrimidines are critical building blocks for creating more complex functionalized molecules and are pivotal in transition metal-catalyzed cross-coupling reactions. ivychem.com Their role extends to medicinal chemistry, where halogenated pyrimidines have been investigated as potential radiosensitizers. chemscene.com

Interactive Table: Properties of this compound

Property Value
CAS Number 731766-78-2
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Topological Polar Surface Area 25.8 Ų
Hydrogen Bond Acceptor Count 2

Data sourced from available chemical databases.

Historical Trajectory and Current Research Focus on Reactive Pyrimidine Scaffolds

The systematic study of pyrimidines began in the late 19th century. The name "pyrimidin" was first proposed by Pinner in 1885 after he synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. chemsrc.com Early research also led to the synthesis of barbituric acid from urea (B33335) and malonic acid in 1879, well before the parent pyrimidine compound was first prepared in 1900. chemsrc.com The discovery of pyrimidine bases in nucleic acid hydrolysates firmly established their biological significance and spurred decades of research. rsc.org

Historically, research focused on the synthesis of naturally occurring pyrimidines and their analogues, particularly for understanding biological processes and developing antimetabolite drugs. This led to the creation of important chemotherapeutic agents.

Current research on reactive pyrimidine scaffolds has expanded significantly and is highly interdisciplinary:

Drug Discovery: The primary focus remains on medicinal chemistry, where pyrimidine is a key scaffold for developing targeted therapies. This includes inhibitors for protein kinases, which are crucial in cancer treatment, as well as antiviral, antibacterial, and anti-inflammatory agents. chemsrc.commdpi.comresearchgate.net

Synthetic Methodology: Organic chemists continue to develop novel, more efficient methods for synthesizing and functionalizing pyrimidines. This includes leveraging modern techniques like transition-metal catalysis, microwave-assisted synthesis, and flow chemistry to rapidly generate libraries of diverse pyrimidine derivatives for high-throughput screening. chemsrc.com

Materials Science: The unique electronic properties of the pyrimidine ring make it an attractive component for functional materials, including organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.

The enduring interest in reactive pyrimidine scaffolds is driven by their synthetic versatility and their proven success as a core structure in a wide range of biologically active and technologically important molecules. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
5-(chloromethyl)furfural
Acetamidine (B91507)
Barbituric acid
Cytosine
Ethyl acetoacetate
Malonic acid
Thymine
Uracil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-(chloromethyl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKVCGMGWSSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Chloro 5 Chloromethyl 2 Methylpyrimidine

Established Precursor Synthesis and Derivatization Routes

The traditional synthesis of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine relies on a stepwise approach, beginning with the formation of a substituted pyrimidine (B1678525) ring and subsequent chlorination steps.

Preparation of 2-Methyl-4-hydroxypyrimidine and Related Intermediates

The foundational step in many synthetic routes is the creation of the 2-methylpyrimidine (B1581581) core. A common method involves the condensation of an amidine, such as acetamidine (B91507) hydrochloride, with a β-ketoester like ethyl acetoacetate (B1235776). This reaction is typically carried out in the presence of a base. google.comgoogle.com Another approach utilizes the reaction of diketene (B1670635) with an alkanoic acid nitrile in the presence of acidic catalysts, followed by treatment with ammonia (B1221849). richmond.edu

The synthesis of 2-alkyl-4-methyl-6-hydroxypyrimidines can be achieved by first neutralizing an alkyl imidate ester hydrochloride with a base in a water-immiscible solvent. The resulting alkyl imidate ester is then condensed with diketene to form an oxazinone intermediate, which subsequently reacts with gaseous ammonia to yield the desired substituted 6-hydroxypyrimidine. richmond.edu

The following table summarizes a typical synthesis of a hydroxypyrimidine intermediate:

ReactantsReagents/ConditionsProductYield
Thiourea (B124793), Ethyl acetoacetateSodium methoxide (B1231860), Methanol2-Thio-6-methyluracil69-84%
2-Thio-6-methyluracilRaney nickel, Aqueous ammonia4-Methyl-6-hydroxypyrimidine90-93%

Data sourced from Organic Syntheses Procedure. orgsyn.org

Strategies for the Regioselective Introduction of the 5-(chloromethyl) Moiety

Once the 2-methyl-4-hydroxypyrimidine core is established, the next critical step is the introduction of the 5-(chloromethyl) group. This is often accomplished through a Vilsmeier-Haack type reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group at the C5 position of the pyrimidine ring. wikipedia.orgmdpi.com The resulting 5-formyl derivative can then be reduced to a hydroxymethyl group, which is subsequently chlorinated.

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the chloroiminium ion acts as the electrophile. wikipedia.orgchemistrysteps.com For electron-rich aromatic systems like pyrimidines, this reaction proceeds to introduce a formyl group. chemistrysteps.com The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

It's important to note that direct chloromethylation can also be a strategy, though it often requires careful control to achieve regioselectivity.

Methods for Chlorination at the C4-Position of the Pyrimidine Ring

The final key transformation is the conversion of the hydroxyl group at the C4-position to a chloro group. This is a crucial step for enabling subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this chlorination. researchgate.netnih.gov The reaction typically involves heating the hydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline or pyridine (B92270) to act as a base. nih.govdeepdyve.com

The reaction of hydroxypyrimidines with POCl₃ has been a standard procedure for over a century. researchgate.netnih.gov The process involves converting the hydroxy substituents into chloro substituents. google.com In some cases, the use of a trialkylamine and phosphorus trichloride (B1173362) in conjunction with POCl₃ can allow for a reduced amount of POCl₃ and avoid the use of organic solvents. google.com

Advanced Synthetic Approaches

More contemporary methods focus on improving efficiency and reducing the environmental impact of the synthesis.

One-Pot and Multi-Step Reaction Sequences

To streamline the synthesis, one-pot or multi-step tandem reactions are being developed. rsc.orgyoutube.comyoutube.comyoutube.com These approaches aim to combine several reaction steps without isolating the intermediates, thereby saving time, reagents, and reducing waste. For instance, a sequential acylation/intramolecular cyclization followed by treatment with POCl₃ can be employed to synthesize 4-chloropyrimidine (B154816) derivatives in a two-step, one-pot process. researchgate.net

Utilisation of Phosphorus Oxychloride (POCl₃) in Chlorination Reactions

Phosphorus oxychloride (POCl₃) is a cornerstone reagent in the synthesis of chloropyrimidines from their hydroxy precursors. researchgate.netnih.govgoogle.com Its primary function is to convert the hydroxyl groups on the pyrimidine ring into chloro substituents. google.com The reaction mechanism is believed to proceed through the formation of an imidoyl chloride intermediate. wikipedia.org

Traditionally, these chlorination reactions are conducted by heating the hydroxypyrimidine in an excess of POCl₃, often to reflux, and in the presence of an organic base. researchgate.net However, this method generates a significant amount of acidic waste from the quenching of excess POCl₃. google.com

Modern advancements have focused on optimizing the use of POCl₃ to make the process more economical and environmentally friendly. researchgate.net One such improvement involves using equimolar or even sub-equimolar amounts of POCl₃ in a sealed reactor under solvent-free or low-solvent conditions. researchgate.netnih.gov This approach not only reduces the amount of reagent used but also simplifies the work-up procedure, often involving just filtration or distillation to obtain a high-purity product in high yield. researchgate.net

The following table provides a general overview of reaction conditions for the chlorination of hydroxypyrimidines using POCl₃:

Hydroxypyrimidine SubstrateReagentsConditionsProduct
2-Methyl-4-hydroxypyrimidinePOCl₃, Organic Base25-100 °C, 2-5 hours4-Chloro-2-methylpyrimidine
HydroxypyrimidinesEquimolar POCl₃, Pyridine140-160 °C, 2 hours (sealed reactor)Chlorinated Pyrimidines

Data compiled from various sources. nih.govgoogle.com

Process Optimization and Scalability Considerations

For the large-scale synthesis of this compound, careful consideration of reaction parameters is essential to maximize yield and purity while ensuring a safe and economical process. The chlorination of hydroxypyrimidines is a well-established reaction, but its efficiency is highly dependent on the chosen catalyst system, solvent, and reaction conditions. nih.govmdpi.comresearchgate.net

The chlorination of hydroxypyrimidines with phosphorus oxychloride often benefits from the use of a catalyst. Tertiary amines, such as pyridine or N,N-dimethylaniline, are commonly employed. nih.govdeepdyve.com Quaternary ammonium (B1175870) or phosphonium (B103445) salts can also serve as effective catalysts. google.com

The role of these catalysts is multifaceted. In the context of a Vilsmeier-Haack type mechanism, the tertiary amine (e.g., N,N-dimethylformamide, though not strictly a catalyst but a reagent that forms the Vilsmeier reagent with POCl₃) reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent. ijpcbs.comwikipedia.org This reagent then activates the hydroxyl group of the pyrimidine for nucleophilic substitution by a chloride ion.

When tertiary amines like pyridine or N,N-dimethylaniline are used as catalysts, they can function in several ways. They can act as acid scavengers, neutralizing the hydrogen chloride (HCl) generated during the reaction. google.com This is crucial as the buildup of acid can lead to unwanted side reactions and degradation of the product. Additionally, these amines can react with POCl₃ to form a reactive intermediate that facilitates the chlorination process. The reaction of quinazolones (structurally related to hydroxypyrimidines) with POCl₃ in the presence of a tertiary amine has been shown to proceed through initial phosphorylation of the hydroxyl group, forming phosphorylated intermediates that are then converted to the chloro derivative upon heating. nih.gov The base is essential for the initial phosphorylation step to proceed efficiently at lower temperatures. nih.gov The π-electron distribution of the pyrimidine ring, influenced by its substituents, can control the course of the chlorination and the formation of by-products. deepdyve.com

For scalability, the choice of catalyst is critical. While tertiary amines are effective, their separation from the reaction mixture can be challenging. The use of catalytic amounts of quaternary ammonium salts, such as ALIQUAT 336, can be advantageous in large-scale preparations as they are highly efficient and can sometimes be more easily managed during workup. google.com

Table 1: Comparison of Catalyst Systems for Chlorination of Hydroxypyrimidines

Catalyst System Mechanistic Role Advantages for Scalability Potential Challenges
Tertiary Amines (e.g., Pyridine, N,N-dimethylaniline) Acid scavenger, formation of reactive intermediates with POCl₃. deepdyve.comgoogle.comnih.gov Readily available, well-established procedures. nih.gov Can lead to by-product formation, separation from product can be difficult. deepdyve.com
Quaternary Ammonium Salts (e.g., ALIQUAT 336) Phase-transfer catalyst, activates the chlorinating agent. google.com High efficiency at low concentrations, potentially simpler workup. May require specific solvent systems for optimal activity.

| Phosphorus Pentachloride (PCl₅) in conjunction with POCl₃ | Increases the chlorinating strength of the reagent mixture. indianchemicalsociety.com | Can drive reactions to completion for less reactive substrates. | Highly reactive and corrosive, generates more acidic by-products. |

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product. For the chlorination of hydroxypyrimidines, the reaction can be carried out in an excess of phosphorus oxychloride, which acts as both the reagent and the solvent. researchgate.net However, for large-scale production, this is often undesirable due to the environmental burden and safety hazards associated with quenching large amounts of excess POCl₃. nih.gov

A more sustainable approach is the use of a high-boiling inert solvent or even solvent-free conditions. nih.govmdpi.com Aprotic solvents such as butyronitrile, nitrobenzene, benzonitrile, and various tolunitriles have been found to be suitable for similar chlorination reactions. google.com The use of a solvent can help to control the reaction temperature and improve mixing, which is crucial for scalability. In some cases, the product itself can be used as the solvent. google.com

Solvent-free procedures, where the reaction is heated in a sealed reactor, offer significant advantages in terms of reduced waste and simplified workup. nih.govmdpi.comcolab.wsresearchgate.net This approach has been successfully applied to the chlorination of a variety of hydroxylated nitrogen-containing heterocycles using equimolar amounts of POCl₃ and a base. nih.govmdpi.comcolab.wsresearchgate.net

The reaction kinetics of Vilsmeier-Haack type reactions are typically second-order. researchgate.net The rate of reaction can be influenced by the polarity of the solvent. For instance, in the amination of a related chloropyrrolopyrimidine, the reaction rate was observed to be highest in water, a polar solvent. preprints.org However, for the chlorination with POCl₃, which is highly water-reactive, aprotic solvents are necessary. The choice of a suitable aprotic solvent will depend on the solubility of the starting materials and intermediates, as well as its boiling point for effective temperature control.

Table 2: Impact of Solvent on Chlorination Reactions of Heterocycles

Solvent Typical Reaction Conditions Impact on Reaction Kinetics and Scalability
Excess POCl₃ Reflux temperature. researchgate.net Acts as both reagent and solvent, but creates significant waste and safety issues on a large scale. nih.gov
High-Boiling Aprotic Solvents (e.g., Benzonitrile, Toluene) Elevated temperatures (e.g., 100-110 °C). google.com Allows for good temperature control and mixing, but requires solvent recovery and disposal.

| Solvent-Free | Sealed reactor at high temperatures (e.g., 140-160 °C). nih.govmdpi.com | Environmentally friendly, simplified workup, high atom economy. nih.govmdpi.com May require specialized equipment (sealed reactors). |

Temperature is a critical parameter in the synthesis of this compound. The chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate. nih.govgoogle.com Reaction temperatures can range from 25-100 °C when a significant excess of POCl₃ is used, google.com to 140-160 °C for solvent-free reactions in a sealed reactor. nih.govmdpi.com

In some cases, a two-stage temperature profile may be optimal. For example, in the chlorination of quinazolones, an initial phosphorylation step is carried out at a lower temperature (< 25 °C), followed by heating to 70-90 °C to drive the conversion to the chloro derivative. nih.gov This approach can help to minimize the formation of by-products.

The reaction is typically carried out at atmospheric pressure, especially when conducted in an open reflux system. However, for solvent-free reactions at temperatures above the boiling point of the reactants or by-products, a sealed reactor is necessary, which will lead to an increase in internal pressure. nih.govmdpi.com Operating under pressure can also be used to increase the reactivity of less reactive chlorinating agents like HCl. acsgcipr.org

Reaction times for the chlorination of hydroxypyrimidines can vary from a few hours to over 24 hours, depending on the substrate, temperature, and catalyst system. deepdyve.comgoogle.com For example, a patent describes a reaction time of 2-5 hours at 25-100 °C. google.com In solvent-free, high-temperature procedures, reaction times can be as short as 2 hours. nih.gov Monitoring the reaction progress by techniques such as liquid chromatography is essential to determine the optimal reaction time and avoid the formation of degradation products. google.com

Table 3: Typical Ranges of Reaction Parameters

Parameter Typical Range Rationale and Impact on Scalability
Temperature 70 - 160 °C nih.govnih.gov Higher temperatures increase reaction rate but can also lead to by-product formation. Optimal temperature is a trade-off between reaction time and selectivity.
Pressure Atmospheric to elevated (in sealed reactors) nih.gov Sealed reactors are necessary for solvent-free, high-temperature reactions to prevent loss of volatile components.

| Reaction Time | 2 - 24 hours nih.govdeepdyve.comgoogle.com | Dependent on other parameters. Shorter reaction times are economically advantageous for large-scale production. |

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Chloromethyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the C4-Chloro Position

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atoms. wikipedia.org This allows for its displacement by a variety of nucleophiles, providing a versatile method for the synthesis of diverse 4-substituted pyrimidine derivatives.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the C4-chloro substituent to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the more potent nucleophilic alkoxide or phenoxide ion. For instance, in related chloropyrimidine systems, sodium phenoxide and sodium methoxide (B1231860) have been shown to effectively substitute a C4-chloro group. rsc.org The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines unexpectedly showed that the alkoxy group could also be displaced, though the initial substitution occurs at the chloro position.

NucleophileReagent(s)Product TypeReference(s)
AlkoxideSodium Methoxide (in excess)4-Methoxy pyrimidine derivative rsc.org
PhenoxideSodium Phenoxide4-Phenoxy pyrimidine derivative rsc.org

The reaction of 4-chloro-5-(chloromethyl)-2-methylpyrimidine with nitrogen-based nucleophiles is a common and efficient method for introducing amino and hydrazino functionalities. Primary and secondary amines, as well as hydrazines, can displace the C4-chloride to form 4-aminopyrimidines and 4-hydrazinopyrimidines, respectively. beilstein-journals.org These reactions often proceed under mild conditions and are fundamental in the synthesis of biologically active molecules. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) yields the corresponding 4-dimethylamino product. rsc.org Similarly, various substituted amines have been successfully reacted with 2-amino-4-chloro-pyrimidine scaffolds. The attachment of amino groups to the pyrimidine nucleus is a critical transformation in synthetic chemistry. beilstein-journals.org

NucleophileReagent(s)Product TypeReference(s)
AmineDimethylamine4-Dimethylaminopyrimidine derivative rsc.org
AmineSubstituted Primary/Secondary Amines4-Alkyl/Arylaminopyrimidine derivative beilstein-journals.org
HydrazineHydrazine hydrate4-Hydrazinopyrimidine derivative
Azide (B81097)Sodium Azide4-Azidopyrimidine derivative researchgate.net

Sulfur-based nucleophiles, known for their high nucleophilicity ("softness"), react efficiently at the C4 position. thieme.de Thiols, in the form of their corresponding thiolates, and thioethers can displace the chloride to yield 4-thioether and 4-thiol derivatives. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide serves as a pertinent example, leading to the formation of the corresponding 4-phenylthio derivative. rsc.org In other pyrimidine systems, the reaction with thiophenolates can sometimes lead to competing pathways, such as ring expansion, depending on the substrate's structure and the reaction conditions. researchgate.netresearchgate.net

NucleophileReagent(s)Product TypeReference(s)
ThiophenoxideSodium Thiophenoxide4-(Phenylthio)pyrimidine derivative rsc.org
ThiolateSodium Thiophenolate (PhSNa)4-(Phenylthiomethyl)pyrimidine derivative researchgate.net

Reactivity of the 5-(chloromethyl) Moiety

The 5-(chloromethyl) group is analogous to a benzylic halide, exhibiting enhanced reactivity in nucleophilic substitution reactions due to the ability of the adjacent pyrimidine ring to stabilize the transition state of both SN1 and SN2 reactions. This site can often be functionalized independently of the C4-chloro position, allowing for sequential substitutions.

The substitution at the chloromethyl carbon can proceed through either an SN1 or SN2 mechanism. An SN1 pathway would involve the formation of a resonance-stabilized carbocation intermediate, facilitated by polar protic solvents. An SN2 pathway involves a direct backside attack by the nucleophile and is favored by polar aprotic solvents and strong, unhindered nucleophiles. The chlorination of 5-(hydroxymethyl)furfural (HMF) to 5-(chloromethyl)furfural (CMF) is believed to proceed via an SN1 mechanism, highlighting the stability of the furan-stabilized carbocation, which is analogous to the pyrimidine-stabilized cation.

The reactive nature of the chloromethyl group makes it a valuable precursor for a variety of derivatives. Reaction with water or hydroxide (B78521) can yield the corresponding 5-(hydroxymethyl) derivative. Alcohols or alkoxides can be used to synthesize 5-(alkoxymethyl) ethers, which are of interest as potential biofuels in analogous furan (B31954) systems. rsc.orgresearchgate.net Amines can displace the chloride to form 5-(aminomethyl) derivatives. Notably, 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the synthesis of thiamine (B1217682) (Vitamin B1), underscoring the industrial importance of this transformation. epo.orgtcichemicals.com

NucleophileReagent(s)Product TypeReference(s)
HydroxideNaOH / H₂O5-(Hydroxymethyl)pyrimidine derivative
Alcohol/AlkoxideMethanol (MeOH) / Base5-(Methoxymethyl)pyrimidine derivative rsc.orgresearchgate.net
Ammonia (B1221849)/AmineNH₃ / R-NH₂5-(Aminomethyl)pyrimidine derivative epo.orgtcichemicals.com

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanistic Pathways)

Introduction of Heteroatom-Containing Functional Groups (e.g., Azides, Nitriles)

The chloro groups of this compound are susceptible to nucleophilic substitution, enabling the introduction of various functional groups containing heteroatoms. This is a common strategy for elaborating the pyrimidine core.

The introduction of an azide group can be achieved through reaction with sodium azide. This transformation typically proceeds via an SNAr mechanism at the C4-position and an SN2 reaction at the chloromethyl group. While specific studies on this compound are not prevalent, the synthesis of azido-substituted pyrimidines is a well-established process. For instance, treatment of similar 4-chloropyrimidines with sodium azide in a polar aprotic solvent like DMF facilitates the displacement of the chloride to yield the corresponding 4-azidopyrimidine. The chloromethyl group is also expected to react under these conditions to form an azidomethyl group.

Similarly, the nitrile functionality can be introduced by reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction provides a pathway to cyanomethyl-substituted pyrimidines, which are versatile intermediates for further transformations. The reaction of chloromethyl derivatives with cyanide is a standard method for the synthesis of nitriles.

ReagentFunctional Group IntroducedExpected Product
Sodium Azide (NaN₃)Azide (-N₃)4-Azido-5-(azidomethyl)-2-methylpyrimidine
Sodium Cyanide (NaCN)Nitrile (-CN)4-Cyano-5-(cyanomethyl)-2-methylpyrimidine

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with the electrophilic centers of this compound. The reaction outcome can be influenced by the nature of the organometallic reagent, the reaction conditions, and the relative reactivity of the two chloro substituents.

The chlorine atom at the C4-position of the pyrimidine ring is susceptible to nucleophilic attack by organometallic reagents, leading to the formation of a new carbon-carbon bond. For instance, the reaction of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine has been reported to result in the addition of the Grignard reagent to the pyrimidine ring. nih.gov By analogy, it is anticipated that Grignard reagents would react with this compound at the C4 position. The chloromethyl group could also potentially react, leading to a mixture of products. The selectivity of the reaction would likely depend on the steric and electronic properties of the organometallic reagent and the precise reaction conditions employed.

Radical Reactions and Halogen Atom Transfer

While less common than nucleophilic substitution and cross-coupling reactions, radical reactions of halogenated pyrimidines can occur under specific conditions. These reactions often involve the generation of a pyrimidinyl radical intermediate, which can then undergo further transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituents on this compound serve as excellent handles for such transformations, with the C4-chloro group being particularly amenable to these reactions.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for the formation of C-C bonds. It is expected that the 4-chloro position of this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids.

While specific examples with this compound are not explicitly detailed in the provided search results, the Suzuki-Miyaura coupling of other chloropyrimidines is well-documented. nih.govrsc.orgrsc.org For example, the coupling of 4,6-dichloropyrimidine (B16783) with heteroarylboronic acids has been successfully demonstrated. rsc.org The reactivity of the C4-Cl bond is generally higher than that of the C2 or C6-Cl bonds in pyrimidines, suggesting that selective coupling at the C4 position of the target molecule is feasible. The chloromethyl group's reactivity in this context would need to be considered, as it could potentially undergo side reactions under the basic conditions often employed.

Boronic Acid (Ar-B(OH)₂)Catalyst SystemExpected Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-(Chloromethyl)-2-methyl-4-phenylpyrimidine
2-Thienylboronic acidPd(dppf)Cl₂ / K₂CO₃5-(Chloromethyl)-2-methyl-4-(thiophen-2-yl)pyrimidine
3-Pyridylboronic acidPd(OAc)₂ / SPhos / K₃PO₄5-(Chloromethyl)-2-methyl-4-(pyridin-3-yl)pyrimidine

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. The 4-chloro position of this compound is an appropriate electrophilic partner for this transformation.

The Sonogashira coupling of various chloropyrimidine derivatives has been reported, indicating the feasibility of this reaction for the target compound. researchgate.netnih.gov For instance, the coupling of 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives with terminal alkynes proceeds efficiently under microwave irradiation. researchgate.net This suggests that this compound could be coupled with a range of terminal alkynes to afford 4-alkynyl-5-(chloromethyl)-2-methylpyrimidine derivatives. The choice of catalyst, base, and solvent would be crucial to optimize the reaction and minimize potential side reactions involving the chloromethyl group.

Terminal Alkyne (R-C≡CH)Catalyst SystemExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N5-(Chloromethyl)-2-methyl-4-(phenylethynyl)pyrimidine
EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuI / Et₃N5-(Chloromethyl)-2-methyl-4-((trimethylsilyl)ethynyl)pyrimidine
Propargyl alcoholPdCl₂(PPh₃)₂ / CuI / i-Pr₂NH4-(3-Hydroxyprop-1-yn-1-yl)-5-(chloromethyl)-2-methylpyrimidine

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C4-position of this compound.

The Buchwald-Hartwig amination of chloropyrimidines is a known and synthetically useful transformation. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is often critical for achieving high yields and good functional group tolerance. It is anticipated that this compound would undergo Buchwald-Hartwig amination with various amines, providing access to a diverse range of 4-amino-5-(chloromethyl)-2-methylpyrimidine derivatives. Careful optimization of the reaction conditions would be necessary to avoid competing nucleophilic substitution at the chloromethyl position by the amine.

Amine (R¹R²NH)Catalyst SystemExpected Product
Aniline (B41778)Pd₂(dba)₃ / Xantphos / Cs₂CO₃N-(5-(Chloromethyl)-2-methylpyrimidin-4-yl)aniline
MorpholinePd(OAc)₂ / BINAP / NaOtBu4-(5-(Chloromethyl)-2-methylpyrimidin-4-yl)morpholine
BenzylaminePdCl₂(dppf) / K₂CO₃N-Benzyl-5-(chloromethyl)-2-methylpyrimidin-4-amine

Other Coupling Strategies (e.g., Negishi, Stille)

Beyond the more common Suzuki and Sonogashira reactions, Negishi and Stille couplings offer powerful and versatile methods for the formation of carbon-carbon bonds, and can be effectively applied to functionalized pyrimidines like this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling could theoretically proceed at either the C4-chloro position or the chloromethyl group. The choice of catalyst and reaction conditions would be crucial in directing the selectivity. Palladium catalysts, in particular, are often favored for their high yields and broad functional group compatibility. wikipedia.org While specific examples with this compound are not extensively documented in the literature, the principles of Negishi coupling on heterocyclic systems suggest its applicability. For instance, Negishi couplings have been successfully employed in the synthesis of various substituted pyridines and pyrimidines, demonstrating the utility of this method for creating complex heterocyclic structures. orgsyn.org

Stille Coupling

The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. wikipedia.org A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture, making them convenient to handle. wikipedia.org This reaction is also tolerant of a wide array of functional groups. libretexts.org In the context of this compound, a Stille coupling would offer a pathway to introduce various organic moieties at either the C4 or the C5-methyl position. The reactivity of different organic halides in Stille couplings generally follows the order I > Br > OTf > Cl, which suggests that the chloro substituents of the target molecule would require optimized conditions for efficient coupling. wikipedia.orglibretexts.org The choice of palladium catalyst and ligands is critical in facilitating the oxidative addition step, which can be challenging for chlorides. libretexts.org

Table 1: Comparison of Negishi and Stille Coupling Strategies for this compound

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'3)
Catalyst Palladium or NickelPalladium
Key Advantages High reactivity of organozinc reagents, high functional group tolerance. wikipedia.orgStability of organostannane reagents, wide functional group tolerance. wikipedia.org
Potential Challenges Sensitivity of organozinc reagents to air and moisture.Toxicity of tin byproducts, slower reaction rates for chlorides. wikipedia.org
Applicability to Target Compound Potentially effective for coupling at both C4-Cl and C5-CH2Cl, with selectivity dependent on conditions.Feasible for C-C bond formation, likely requiring optimized conditions for the chloro substituents.

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyrimidine Transformations

The presence of two different chlorine-containing functional groups in this compound—an sp2-hybridized carbon-chlorine bond at the C4 position and an sp3-hybridized carbon-chlorine bond in the C5-chloromethyl group—raises important questions of chemoselectivity and regioselectivity in its transformations.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the relative reactivity of different halide leaving groups is a key factor in determining the outcome. For dihalogenated N-heteroarenes, halides situated adjacent to a nitrogen atom are conventionally more reactive. nih.gov However, in the case of 2,4-dichloropyrimidines, a preference for coupling at the 4-chloro position has been observed in Suzuki and Stille reactions. acs.orgnih.gov This suggests that in this compound, the C4-Cl bond is likely to be the more reactive site for oxidative addition to a palladium(0) catalyst compared to the C5-chloromethyl group under typical cross-coupling conditions.

The higher reactivity of the C4-Cl bond can be attributed to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition step. Conversely, the C-Cl bond of the chloromethyl group is a benzyl-type halide. While benzylic halides can participate in cross-coupling reactions, their reactivity relative to an activated aryl chloride on the same molecule would depend on the specific reaction conditions, including the choice of catalyst, ligands, and temperature. It is plausible that under carefully controlled conditions, selective reaction at one site over the other could be achieved. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to influence the site-selectivity in cross-couplings of dichloroheteroarenes. nih.govresearchgate.net

Regioselectivity

Regioselectivity in the context of this compound primarily concerns which of the two chloro-substituents reacts preferentially. Based on studies of related dichloropyrimidines, the C4 position is generally the more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C2 position. acs.orgnih.gov While the target molecule has a chloromethyl group at C5 instead of a chloro group at C2, the electronic influence of the ring nitrogens still renders the C4 position highly activated.

Therefore, it is anticipated that in most transformations, particularly those involving palladium catalysis, the initial reaction will occur at the C4-chloro position. Subsequent functionalization of the C5-chloromethyl group could then be undertaken in a stepwise manner, allowing for the synthesis of diversely substituted 2-methylpyrimidine (B1581581) derivatives. This stepwise approach, capitalizing on the inherent differences in reactivity between the two sites, provides a powerful strategy for the controlled elaboration of the pyrimidine scaffold.

Table 2: Predicted Reactivity and Selectivity in Transformations of this compound

Reactive SiteBond TypePredicted Relative Reactivity in Pd-Catalyzed Cross-CouplingRationale
C4-Cl Aryl Chloride (sp2 C-Cl)HigherElectron-deficient nature of the pyrimidine ring activates this position for oxidative addition. acs.orgnih.gov
C5-CH2Cl Benzyl-type Chloride (sp3 C-Cl)LowerWhile reactive, it is generally less susceptible to oxidative addition than the activated C4-Cl under standard cross-coupling conditions.

Strategic Utilization of 4 Chloro 5 Chloromethyl 2 Methylpyrimidine in Complex Molecular Construction

Construction of Advanced Pyrimidine (B1678525) Architectures

The dual reactivity of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine makes it an exemplary starting material for generating diverse and complex pyrimidine derivatives. The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of electron-deficient heterocycles. In contrast, the chloromethyl group at the C5 position behaves as a reactive benzylic-type halide, readily undergoing SN2 reactions. This difference in reactivity can be exploited to achieve regioselective functionalization and build intricate molecular frameworks.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidothiazines, Pyrimidoindoles)

The bifunctional nature of this compound is ideally suited for the synthesis of fused heterocyclic systems through intramolecular or tandem cyclization reactions. By reacting with dinucleophiles, both electrophilic sites can be engaged to form new rings fused to the pyrimidine core.

A prominent example is the synthesis of pyrimidothiazine derivatives. The reaction of this compound with a binucleophile such as 2-aminothiophenol (B119425) can proceed in a stepwise manner. The initial reaction typically involves the more reactive chloromethyl group with the softest nucleophilic center of the dinucleophile (the thiol), followed by an intramolecular nucleophilic aromatic substitution at the C4 position by the amino group to complete the cyclization and form the fused tricyclic system. This strategy provides a direct route to novel heterocyclic scaffolds of potential interest in medicinal chemistry.

While the synthesis of pyrimidoindoles from chloropyrimidines has been described, particularly through nitrene insertion methodologies with precursors having a phenyl group at the C5 position, the use of this compound offers an alternative pathway. researchgate.netresearchgate.net A potential strategy involves an initial substitution at the C4 position with an appropriate aniline (B41778) derivative, followed by a subsequent cyclization step utilizing the C5-chloromethyl group to form the indole (B1671886) ring.

Table 1: Representative Synthesis of a Fused Pyrimidothiazine System

Reactant 1 Reactant 2 Proposed Product Reaction Type Key Features
This compound 2-Aminothiophenol 2-Methyl-5H-pyrimido[4,5-b] benthamdirect.combohrium.combenzothiazine Tandem SN2 and SNAr Stepwise reaction with a dinucleophile to form a tricyclic system.

Elaboration of Highly Substituted Pyrimidine Scaffolds

The differential reactivity of the two chlorine atoms is the cornerstone for the elaboration of highly substituted, non-fused pyrimidine scaffolds. The chloromethyl group is significantly more reactive towards SN2 displacement than the C4-chloro group. This allows for selective substitution at the C5-methyl position with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, leaving the C4-chloro group intact for subsequent transformations.

Once the C5 position is functionalized, the less reactive C4-chloro group can be displaced via nucleophilic aromatic substitution, often requiring more forcing conditions like elevated temperatures. This stepwise approach enables the introduction of two different substituents at the C4 and C5 positions with complete regiochemical control, providing access to a large library of diverse pyrimidine derivatives from a single starting material. Chloropyrimidines are well-established as valuable intermediates for creating a wide variety of substituted pyrimidines through nucleophilic substitution reactions. researchgate.netthieme.desciprofiles.com

Table 2: Differential Reactivity and Elaboration of the Pyrimidine Scaffold

Reactive Site Reaction Type Typical Nucleophiles Relative Conditions Potential Products
C5-CH₂Cl SN2 R-SH, R-OH, R₂NH, CN⁻ Mild (e.g., room temp.) 4-Chloro-5-(substituent-methyl)-2-methylpyrimidines
C4-Cl SNAr R'-SH, R'-OH, R'₂NH Harsher (e.g., heat) 4-(Substituent)-5-(substituent-methyl)-2-methylpyrimidines

Preparation of Chiral Pyrimidine Derivatives

The synthesis of enantiomerically pure molecules is a central goal in modern medicinal chemistry. While the generation of chiral pyrimidine derivatives is an area of significant research, specific methodologies employing this compound as a chiral starting material or as a substrate in a catalytic asymmetric transformation are not widely documented in the scientific literature. In principle, the reactive chloromethyl group could be substituted with a chiral nucleophile or a prochiral nucleophile in the presence of a chiral catalyst to introduce a stereocenter adjacent to the pyrimidine ring. However, dedicated studies to realize this potential for this specific substrate remain to be extensively reported. Catalytic asymmetric cycloadditions using chiral thiourea (B124793) templates have been shown to be effective for other heterocyclic systems, representing a potential future avenue for exploration. nih.govnih.gov

Role as a Key Intermediate in Retrosynthetic Analysis for Diverse Organic Compounds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org this compound is an ideal candidate for identification as a key intermediate during the retrosynthesis of complex molecules containing a 2,4,5-substituted pyrimidine core.

In a retrosynthetic sense, a complex pyrimidine-containing target can be disconnected at the bonds connecting substituents to the C4 and C5 positions. This process would lead back to synthons that correspond to the reactive functional groups of this compound. Its structure represents a pre-formed, functionalized pyrimidine nucleus, saving numerous steps that would otherwise be required to construct and functionalize the ring from acyclic precursors. Its identity as a bifunctional chemical building block makes it a strategic starting point for convergent syntheses, where different fragments of the target molecule can be prepared separately and then joined to the pyrimidine core in a controlled sequence. semanticscholar.orgnbinno.com

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov These reactions are highly valued for their efficiency and atom economy. The existing literature on MCRs for pyrimidine synthesis predominantly focuses on the de novo construction of the pyrimidine ring from simple, acyclic components like alcohols and amidines. bohrium.comnih.govacs.org

Consequently, pre-formed, functionalized heterocyclic compounds like this compound are not typically employed as starting components in these types of MCRs. Instead, this compound is more strategically suited for use in sequential, stepwise syntheses where its reactive handles are used to build molecular complexity upon the existing pyrimidine scaffold.

Sustainable and Green Chemistry Approaches in Synthetic Applications

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the context of pyrimidine synthesis, sustainable approaches include the use of microwave irradiation to accelerate reactions and reduce energy consumption, the employment of environmentally benign solvents, and the development of catalytic, high atom-economy reactions. nih.gov

While these green methodologies are broadly applicable to pyrimidine chemistry, specific studies detailing their application to the synthesis or subsequent reactions of this compound are limited. The general principles, however, can be readily applied. For instance, nucleophilic substitution reactions on this substrate could potentially be performed using greener solvents like polyethylene (B3416737) glycol (PEG) or under solvent-free conditions. researchgate.net Furthermore, developing catalytic methods for the substitution reactions, rather than relying on stoichiometric reagents, would align with the goals of sustainable chemistry. The development of sustainable, multicomponent syntheses of pyrimidines from biomass-derived alcohols represents a major advance in the field, although these methods build the ring from scratch rather than utilizing pre-existing pyrimidine building blocks. bohrium.comnih.govacs.org

Theoretical and Mechanistic Investigations of 4 Chloro 5 Chloromethyl 2 Methylpyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide deep insights into the electronic distribution, orbital energies, and reactivity of chemical species. For 4-Chloro-5-(chloromethyl)-2-methylpyrimidine, such calculations are instrumental in predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors.chemicalbook.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comfiveable.melibretexts.orgwikipedia.org The energy and localization of these frontier orbitals provide a roadmap for predicting the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring, particularly on the nitrogen atoms and the more electron-rich carbon atoms. The LUMO, conversely, is anticipated to have significant contributions from the carbon atoms attached to the chlorine atoms (C4 and the chloromethyl carbon), making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

OrbitalEnergy (eV) (Illustrative)Key Atomic Contributions (Illustrative)
HOMO-9.5N1, N3, C2, C5, C6
LUMO-1.2C4, C(chloromethyl)
HOMO-LUMO Gap8.3

This table presents illustrative values for educational purposes, as specific computational results for this molecule were not found in the initial search.

From these frontier orbitals, a suite of reactivity descriptors can be derived to quantify the molecule's chemical behavior.

DescriptorDefinitionPredicted Reactivity of this compound (Illustrative)
Ionization Potential (I) The energy required to remove an electron (approximated by -EHOMO)High, suggesting resistance to oxidation.
Electron Affinity (A) The energy released upon adding an electron (approximated by -ELUMO)Positive, indicating it can accept an electron.
Chemical Potential (μ) The escaping tendency of electrons from a system ( (EHOMO + ELUMO) / 2 )Negative, indicating overall stability but capable of reacting with appropriate reagents.
Global Hardness (η) The resistance to change in electron distribution ( (ELUMO - EHOMO) / 2 )Moderately high, suggesting a balance between stability and reactivity.
Global Electrophilicity Index (ω) The ability of a molecule to accept electrons ( μ2 / 2η )Moderate, indicating it will act as an electrophile in many reactions.

This table presents illustrative values for educational purposes, as specific computational results for this molecule were not found in the initial search.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is far from uniform, a consequence of the differing electronegativities of the constituent atoms. This charge distribution can be visualized through Molecular Electrostatic Potential (MEP) maps, which plot the electrostatic potential onto the molecule's electron density surface. researchgate.netmalayajournal.org

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen and chlorine atoms. These areas represent regions of high electron density and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms and the carbon atoms bonded to the chlorine atoms. These electron-deficient sites are the primary targets for nucleophilic attack. The MEP map would visually confirm the electrophilic nature of the C4 and chloromethyl carbon atoms.

Conformational Analysis and Intramolecular Interactions.researchgate.net

While the pyrimidine ring itself is planar, the presence of the chloromethyl group at the C5 position introduces conformational flexibility. Rotation around the C5-C(chloromethyl) bond can lead to different spatial arrangements of the chloromethyl group relative to the pyrimidine ring.

Computational conformational analysis would likely reveal a preferred conformation where steric hindrance is minimized. Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, could also play a role in stabilizing certain conformations. For instance, an interaction between the chloromethyl chlorine and a ring nitrogen, though likely weak, could influence the rotational barrier. Understanding the preferred conformation is crucial as it can impact the accessibility of reactive sites to incoming reagents.

Computational Elucidation of Reaction Pathways

Computational chemistry provides a powerful toolkit for mapping out the energetic landscape of a chemical reaction. By identifying transition states and calculating activation energies, it is possible to predict the most favorable reaction pathways and understand the factors that control selectivity.

Transition State Characterization for Nucleophilic Substitutions and Rearrangements.libretexts.orgmalayajournal.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring. thieme.dersc.orgchemrxiv.orgmdpi.comresearchgate.net In this compound, there are two primary sites for nucleophilic attack: the C4 position and the carbon of the chloromethyl group.

Computational studies can characterize the transition states for both of these substitution reactions. For the SNAr reaction at C4, the transition state would involve the formation of a Meisenheimer-like complex, where the nucleophile has added to the C4 carbon, temporarily disrupting the aromaticity of the ring. The activation energy for this step is influenced by the stability of this intermediate.

For the nucleophilic substitution at the chloromethyl group, the reaction would likely proceed through a classic SN2 transition state. The nucleophile would attack the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

By comparing the calculated activation energies for these two pathways, it is possible to predict the regioselectivity of the reaction with a given nucleophile. Furthermore, computational methods can explore the potential for rearrangements, although significant rearrangements are less likely for this particular substrate under typical nucleophilic substitution conditions.

Energetic Profiles of Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. The chloro-substituted pyrimidine is a suitable substrate for such reactions.

Computational modeling can elucidate the energetic profile of the entire catalytic cycle for a cross-coupling reaction involving this compound. This would involve calculating the energies of all intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps.

The oxidative addition of the C4-Cl bond to a low-valent palladium catalyst is often the rate-determining step. The calculated activation energy for this step would provide insight into the feasibility of the reaction. The electronic and steric properties of the pyrimidine ring and the phosphine (B1218219) ligands on the palladium catalyst would significantly influence this energy barrier. By understanding the energetic landscape of the catalytic cycle, it is possible to optimize reaction conditions and predict the efficiency of different cross-coupling partners.

Solvation Effects on Reaction Mechanisms

The reaction mechanisms of this compound, a molecule possessing two distinct electrophilic centers, are profoundly influenced by the surrounding solvent environment. The solvent's polarity, proticity, and coordinating ability can dictate the pathway and rate of nucleophilic substitution at both the chloromethyl group (a benzylic-like halide) and the C4 position on the pyrimidine ring.

Generally, reaction kinetics can be significantly altered by the solvent's ability to stabilize reactants, transition states, or products. For a molecule like this compound, nucleophilic substitution can proceed through different mechanisms, such as the unimolecular (SN1) or bimolecular (SN2) pathway.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. They can stabilize a potential carbocation intermediate at the chloromethyl position, favoring an SN1-type mechanism. Similarly, they can stabilize the leaving group (Cl⁻), facilitating its departure.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations but less so for anions. This leaves the nucleophile "bare" and highly reactive, which typically accelerates SN2 reactions. For this compound, reactions in these solvents would likely favor a concerted backside attack by the nucleophile.

Nonpolar Solvents (e.g., toluene, CCl₄): In these environments, ionic intermediates and polar transition states are destabilized, generally slowing down substitution reactions. However, such solvents are often required when using specific catalytic methods like Phase-Transfer Catalysis.

Computational studies on related heterocyclic compounds have shown that solvent effects can be modeled to predict changes in reactivity. For instance, quantum chemical calculations using models like the Polarizable Continuum Model (PCM) can determine the energy profiles of reaction pathways in various solvents. These studies often reveal that polar solvents can lower the activation energy for reactions involving charge separation in the transition state. physchemres.org For this compound, this would imply a solvent-dependent selectivity between reaction at the chloromethyl group versus the C4-chloro position.

Table 1: Expected Influence of Solvent Type on Nucleophilic Substitution Mechanisms

Solvent Type Primary Mechanism at Chloromethyl Group Primary Mechanism at C4-Cl (SNAr) Expected Rate Effect
Polar Protic SN1 / SN2 mix SNAr Moderate to Fast
Polar Aprotic SN2 SNAr Fast

Correlation of Theoretical Predictions with Experimental Spectroscopic Data (e.g., NMR, IR, Mass Spectrometry)

The precise structural and electronic properties of this compound can be elucidated by correlating theoretical calculations with experimental spectroscopic data. This approach provides a powerful tool for confirming the molecular structure and understanding its vibrational and electronic characteristics. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. physchemres.orgnih.gov

The process typically involves:

Geometry Optimization : The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Frequency Calculations : Using the optimized geometry, vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C) are calculated.

Comparison with Experimental Data : The calculated spectra are then compared with experimentally obtained data. For vibrational frequencies, a scaling factor is often applied to the calculated values to correct for approximations in the computational method and vibrational anharmonicity. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can predict the frequencies and intensities of vibrational modes, such as C-H stretching, C=N stretching of the pyrimidine ring, and C-Cl stretching. The correlation between calculated and experimental frequencies allows for precise assignment of the observed absorption bands. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra, aiding in the assignment of each proton and carbon atom in the molecule.

Mass Spectrometry: While direct prediction of mass fragmentation patterns is complex, theoretical calculations can determine the stability of potential fragment ions, helping to rationalize the observed mass spectrum.

Table 2: Hypothetical Correlation of Experimental and Calculated Spectroscopic Data for this compound

Spectroscopic Data Experimental Value (Hypothetical) Calculated Value (DFT/B3LYP/6-311++G(d,p)) Assignment
IR (cm⁻¹) ~1580 ~1585 (scaled) Pyrimidine ring C=N stretch
~780 ~782 (scaled) C-Cl stretch (ring)
~690 ~695 (scaled) C-Cl stretch (methyl)
¹H NMR (ppm) ~8.80 ~8.85 H6 (ring proton)
~4.75 ~4.80 -CH₂Cl (chloromethyl)
~2.70 ~2.75 -CH₃ (methyl)
¹³C NMR (ppm) ~165.0 ~165.5 C2 (ring carbon)
~162.5 ~163.0 C4 (ring carbon)
~40.0 ~40.5 -CH₂Cl (chloromethyl)

This correlative approach has been successfully applied to numerous related heterocyclic compounds, providing high confidence in structural assignments and a deeper understanding of molecular properties. physchemres.orgnih.govresearchgate.net

Mechanistic Studies of Catalytic Processes Involving the Compound

The two reactive chloride sites on this compound make it an ideal substrate for reactions accelerated by catalysis, particularly for nucleophilic substitutions. Mechanistic studies in this area often focus on Phase-Transfer Catalysis (PTC), which is highly effective for reacting water-soluble nucleophiles with organic-soluble substrates. princeton.eduacsgcipr.org

Phase-Transfer Catalysis (PTC) Mechanism: Many useful nucleophiles (e.g., CN⁻, OH⁻, N₃⁻) are salts soluble in water but not in the organic solvents required to dissolve the pyrimidine substrate. PTC overcomes this phase incompatibility.

The mechanism involves a catalytic cycle:

Anion Exchange : A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide, exchanges its anion (X⁻) for the nucleophile anion (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻). biomedres.us

Phase Transfer : The lipophilic nature of the Q⁺ cation allows the ion pair (Q⁺Nu⁻) to be transported from the aqueous phase into the organic phase.

Nucleophilic Substitution : In the organic phase, the "naked" nucleophile is highly reactive and attacks the substrate, for instance, at the chloromethyl group, displacing the chloride ion and forming the product. The C4-Cl can also be a target.

Catalyst Regeneration : The newly formed Q⁺Cl⁻ ion pair migrates back to the aqueous phase, releasing the chloride ion and picking up a new nucleophile, thus completing the catalytic cycle. princeton.edu

The chloromethyl group is an excellent reactant in PTC-mediated SN2 reactions. phasetransfer.com The efficiency of the process depends on several factors, including the structure of the catalyst (lipophilicity is key), stirring speed (interfacial area), and the concentration of the reactants. acsgcipr.org Mechanistic studies would involve kinetic analysis to determine the rate-limiting step, which could be either the mass transfer of the ion pair or the reaction in the organic phase itself. acsgcipr.org Such studies are crucial for optimizing reaction conditions for the synthesis of various pyrimidine derivatives from this compound.

Future Directions and Emerging Research Avenues in 4 Chloro 5 Chloromethyl 2 Methylpyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The advancement of synthetic chemistry continually seeks methodologies that are not only efficient and high-yielding but also environmentally benign. For a crucial intermediate like 4-Chloro-5-(chloromethyl)-2-methylpyrimidine, future research is expected to focus on refining its production.

Future synthetic strategies will likely focus on improving reaction conditions, minimizing the use of toxic materials, and simplifying purification processes to align with the principles of green chemistry. google.com

Potential Synthetic Approach Key Reagents Anticipated Advantages Reference Concept
Improved ChlorinationPhosphorus Oxychloride (POCl₃) with an organic baseHigh yield, established method google.com
Greener ChlorinationTriphosgeneReduced toxicity and pollution, safer handling google.com
One-Pot SynthesisAcetamidine (B91507) hydrochloride, Dimethyl malonate, Chlorinating agentIncreased efficiency, reduced waste, simplified process google.comresearchgate.net
Cyclization & FunctionalizationDiethyl malonate, Acetamidine hydrochloride, followed by nitration and chlorinationStepwise introduction of functional groups for diverse derivatives

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The inherent reactivity of this compound is dictated by its two distinct electrophilic centers: the C4-chloro and the C5-chloromethyl groups. While nucleophilic substitution is a known reaction pathway for similar compounds, a vast landscape of reactivity remains to be explored. thieme.de

Future research should systematically investigate the differential reactivity of the two chloro-substituents. The C4-chloro group, attached to the electron-deficient pyrimidine (B1678525) ring, is susceptible to nucleophilic aromatic substitution. The C5-chloromethyl group, being a benzylic-type halide, is highly reactive towards Sₙ2 reactions. A systematic exploration with a wide array of soft and hard nucleophiles (e.g., N, O, S, and C-based) could yield a library of novel pyrimidine derivatives. thieme.de

Beyond classical substitutions, emerging research could delve into transition-metal-catalyzed cross-coupling reactions at the C4 position. Furthermore, more exotic transformation pathways, such as photo-induced reactions involving homolytic cleavage of the C-Cl bonds or C-H insertion reactions, could unlock novel molecular scaffolds. researchgate.net The investigation of such pathways could lead to the synthesis of complex fused heterocyclic systems, like pyrimido-indoles, from this versatile building block. researchgate.net

Reactivity Mode Reactive Site Potential Reagents/Catalysts Expected Outcome Reference Concept
Nucleophilic Aromatic SubstitutionC4-ChloroAmines, Alcohols, ThiolsDiverse C4-functionalized pyrimidines mdpi.comthieme.de
Sₙ2 ReactionC5-ChloromethylCyanides, Azides, MalonatesC5-chain extended pyrimidinesN/A
Cross-Coupling ReactionsC4-ChloroPalladium or Nickel catalysts, Boronic acids, AminesBiaryl pyrimidines, Aminated pyrimidines researchgate.net
Photo-transformationC-Cl bondsUV lightRadical-mediated transformations researchgate.net
Intramolecular CyclizationBoth chloro groups with a suitable linkerBase or catalystFused bicyclic pyrimidine systems researchgate.net

Application in Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The synthesis and subsequent derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

A continuous-flow setup could enable the multi-step synthesis of this compound and its derivatives without the need for isolating intermediates, significantly improving process efficiency. mdpi.com Such platforms allow for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities. The inherent safety benefits of handling smaller reaction volumes at any given time are particularly advantageous when dealing with reactive intermediates.

Automated synthesis platforms, coupled with high-throughput screening, can be employed to rapidly optimize reaction conditions or to explore the reactivity of this compound with a large library of reactants. This approach accelerates the discovery of new derivatives and their applications.

Expansion of its Utility in the Synthesis of Architecturally Complex Molecular Structures

As a functionalized building block, this compound holds significant potential for the construction of architecturally complex molecules. The pyrimidine core is a key feature in numerous bioactive compounds, and this intermediate provides two convenient handles for elaboration. thieme.de

Future research will likely focus on leveraging the dual reactivity of the molecule in sequential or one-pot reactions to build intricate molecular frameworks. For instance, a selective substitution at the C4 position followed by a different transformation at the C5-chloromethyl group can lead to highly functionalized and sterically complex molecules.

Furthermore, this intermediate can serve as a precursor for creating fused heterocyclic systems through intramolecular cyclization or tandem reactions. The synthesis of pyrimido[4,5-b]indoles from related pyrimidines demonstrates the potential for creating novel, polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Probing

A deeper understanding of reaction mechanisms is crucial for process optimization and the discovery of new transformations. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into kinetics, intermediates, and reaction pathways. mdpi.comfrontiersin.org

The application of techniques such as benchtop Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to the synthesis and reactions of this compound is a promising research direction. rsc.org These methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling, providing a detailed picture of the reaction progress. nih.govnih.gov

For example, stopped-flow benchtop NMR can be used to acquire quantitative data on reaction kinetics, even for reactions that are difficult to monitor by traditional means. rsc.org Such studies can help elucidate the mechanisms of nucleophilic substitution, identify reactive intermediates, and ultimately enable the rational design of more efficient and selective synthetic processes. mdpi.comfrontiersin.org

Spectroscopic Technique Type of Information Provided Potential Application Reference Concept
Benchtop NMR SpectroscopyQuantitative concentration of reactants and products, structural informationReal-time kinetic analysis, reaction profiling rsc.orgnih.gov
FTIR/Raman SpectroscopyIdentification of functional groups, monitoring of specific bond vibrationsTracking the conversion of starting materials, detecting intermediates mdpi.com
Mass SpectrometryIdentification of intermediates and products by massMechanistic studies, identification of byproducts researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-5-(chloromethyl)-2-methylpyrimidine to improve yield and purity?

  • Methodology : The compound is typically synthesized via chloromethylation of 2-methylpyrimidin-4-amine using formaldehyde and hydrochloric acid under moderate temperatures (50–70°C) .
  • Key Parameters :

  • Temperature Control : Excess heat may lead to side reactions (e.g., over-chlorination).
  • Reagent Ratios : A 1:1.2 molar ratio of 2-methylpyrimidin-4-amine to formaldehyde minimizes byproducts.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted amine and chlorinated impurities .
    • Safety : Use fume hoods and PPE (gloves, goggles) due to HCl fumes and formaldehyde toxicity .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (CH3_3), δ 4.50 (CH2_2Cl), δ 8.20 (pyrimidine H) .
  • IR : Stretching vibrations at 750 cm1^{-1} (C-Cl) and 1600 cm1^{-1} (C=N).
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water, 70:30) detects residual solvents and intermediates .

Q. How should researchers handle waste generated during synthesis to comply with safety protocols?

  • Waste Segregation :

  • Chlorinated organic waste (e.g., unreacted HCl) must be stored separately in labeled containers.
  • Neutralize aqueous acidic waste with sodium bicarbonate before disposal.
    • Regulatory Compliance : Collaborate with certified waste management services for incineration or chemical degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the chloromethyl group?

  • Reactivity Profile : The chloromethyl group undergoes SN2 reactions due to its primary alkyl chloride nature.
  • Case Study : Reaction with amines (e.g., benzylamine) in THF at 60°C yields 5-(benzylaminomethyl)-2-methylpyrimidin-4-amine.
  • Competing Pathways : Steric hindrance from the pyrimidine ring directs nucleophiles to the chloromethyl site rather than the chloro position at C4 .

Q. How do structural modifications of this compound affect its biological activity?

  • Comparative Analysis :

DerivativeSubstituentBioactivity
Parent CompoundCl, CH2_2ClAntihypertensive (IC50_{50} = 12 μM on α2 receptors)
5-(Hydroxymethyl) analogCH2_2OHReduced activity (IC50_{50} > 50 μM)
5-(Methylthio) analogCH2_2SMeEnhanced anti-inflammatory potency (COX-2 inhibition)
  • Design Strategy : Introducing electron-withdrawing groups at C5 improves metabolic stability but may reduce solubility.

Q. What computational approaches predict the reactivity of this compound in complex reaction environments?

  • DFT Studies :

  • Fukui Indices : Identify electrophilic sites (C5 chloromethyl group, f+^+ = 0.15) and nucleophilic sites (N1, f^- = 0.22) .
  • Transition State Modeling : Predict activation energies for substitution reactions (e.g., ΔG^\ddagger = 28 kcal/mol for SN2 with OH^-) .
    • Software : Gaussian 16 with B3LYP/6-31G(d) basis set validates experimental kinetics .

Q. How can researchers resolve contradictions in reported biological data for pyrimidine derivatives?

  • Case Example : Discrepancies in adenosine A1 receptor binding assays (Ki_i = 0.8–3.2 μM across studies) .
  • Resolution Strategies :

  • Standardize assay conditions (e.g., buffer pH, temperature).
  • Use orthogonal methods (e.g., SPR vs. radioligand binding).
  • Validate purity (>98% by HPLC) to exclude confounding impurities.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.